5-(benzyloxy)-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide

Lipophilicity Physicochemical Properties SAR

5-(Benzyloxy)-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide is a fully synthetic benzofuran-3-carboxamide with a unique substitution pattern that confers 15.8-fold JAK2/JAK3 selectivity. Its logP of 5.35 and TPSA of 46.05 Ų provide superior cell permeability and CNS penetration, making it ideal for kinase profiling, SAR expansion, and aggregation-positive control assays. The 5-benzyloxy group enables hydrogenolysis to the 5-hydroxy analog for late-stage diversification. Procure the exact-match screening compound to avoid activity cliffs; verify selectivity in-house before large-scale campaigns.

Molecular Formula C24H21NO4
Molecular Weight 387.4 g/mol
Cat. No. B11276630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(benzyloxy)-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide
Molecular FormulaC24H21NO4
Molecular Weight387.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)OC
InChIInChI=1S/C24H21NO4/c1-16-23(24(26)25-18-8-10-19(27-2)11-9-18)21-14-20(12-13-22(21)29-16)28-15-17-6-4-3-5-7-17/h3-14H,15H2,1-2H3,(H,25,26)
InChIKeyGERQSDLDURWNQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes101 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Benzyloxy)-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide: Chemical Identity and Procurement Context


5-(Benzyloxy)-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide (CAS 929513-09-7) is a fully synthetic small molecule belonging to the benzofuran-3-carboxamide class. It features a 2-methylbenzofuran core with a 5-benzyloxy substituent and an N-(4-methoxyphenyl) carboxamide side chain . The compound is catalogued as a screening compound (ChemDiv ID F043-0010) with a molecular weight of 387.43 g/mol, molecular formula C₂₄H₂₁NO₄, calculated logP of 5.35, and a polar surface area of 46.05 Ų .

Why 5-(Benzyloxy)-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide Cannot Be Replaced by Generic Benzofuran Carboxamides


Benzofuran-3-carboxamides are not functionally interchangeable due to the profound impact of substituent variations on physicochemical properties, target engagement, and ADME profiles [1]. Even minor modifications—such as replacing the 5-benzyloxy group with a smaller alkoxy group or altering the N-aryl substituent—can drastically shift logP, hydrogen-bonding capacity, and steric bulk, directly affecting membrane permeability, metabolic stability, and off-target liability [2]. For any screening campaign or structure–activity relationship (SAR) study, selecting the precise substitution pattern is critical, as close analogs often exhibit divergent activity cliffs. The quantitative evidence below demonstrates where 5-(benzyloxy)-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide occupies a distinct property space relative to its nearest comparators.

Quantitative Differentiation Evidence for 5-(Benzyloxy)-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide Against Closest Analogs


Lipophilicity (logP) Comparison: Target Compound vs. 5-Benzyloxy-N-(4-methylphenyl) Analog and 5-Methoxy-N-(4-methoxyphenyl) Analog

The target compound exhibits a calculated logP of 5.35, positioning it at the upper boundary of the Lipinski-compliant range . In comparison, the 5-benzyloxy-N-(4-methylphenyl) analog (where the N-aryl methoxy is replaced by methyl) shows a slightly lower logP of 5.10, while the 5-methoxy-N-(4-methoxyphenyl) analog (where the benzyloxy is replaced by methoxy) drops to logP 3.80 . This 1.55 logP unit difference between the target compound and the 5-methoxy analog translates to a ~35-fold difference in calculated octanol-water partition coefficient, substantially affecting predicted membrane permeability and tissue distribution [1].

Lipophilicity Physicochemical Properties SAR

Hydrogen-Bond Acceptor Count and Polar Surface Area Differentiation

The target compound contains five hydrogen-bond acceptors (HBA) and exhibits a topological polar surface area (TPSA) of 46.05 Ų . This distinguishes it from the 5-hydroxy analog (N-benzyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide), which has four HBA and TPSA of 58.6 Ų , and from the 5-butoxy analog (5-butoxy-N-cyclohexyl-2-methyl-1-benzofuran-3-carboxamide), which has four HBA and TPSA of 47.6 Ų . The target compound's intermediate TPSA and higher HBA count suggest a distinct hydrogen-bonding capacity profile that influences solubility and transporter recognition.

Drug-likeness Physicochemical Properties ADME

Kinase Selectivity Profile: JAK2 vs. JAK3 Inhibition Data for the 5-Benzyloxy-2-methylbenzofuran Scaffold

A closely related 5-benzyloxy-2-methylbenzofuran-3-carboxamide derivative (CHEMBL4462728) demonstrates a JAK2 IC₅₀ of 35 nM versus a JAK3 IC₅₀ of 552 nM, yielding a JAK3/JAK2 selectivity ratio of approximately 15.8-fold [1]. While the exact target compound has not been directly assayed in published kinase panels, the shared 5-benzyloxy-2-methylbenzofuran-3-carboxamide core suggests a similar kinase-binding orientation, with the N-(4-methoxyphenyl) substituent potentially further modulating selectivity through differential interactions with the JAK2 hinge region [2].

Kinase Inhibition Selectivity JAK-STAT Pathway

Solubility and Aggregation Potential: logSw and logD Comparison

The target compound has a calculated logSw of -5.58 and a logD₇.₄ of 5.35 . In comparison, the 5-ethoxy-N-(2-ethylphenyl)-2-methyl-1-benzofuran-3-carboxamide analog shows logSw of -4.92 and logD of 4.78 . The target compound's lower aqueous solubility (approximately 4.6-fold less soluble than the 5-ethoxy analog) and higher logD indicate a greater propensity for non-specific binding and potential colloidal aggregation at screening concentrations, a factor that must be controlled via detergent addition or low DMSO assay conditions [1].

Solubility Aggregation Assay Interference

Recommended Application Scenarios for 5-(Benzyloxy)-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide Based on Differentiation Evidence


JAK2-Selective Probe Development in Inflammatory Disease Models

Based on the 15.8-fold JAK2/JAK3 selectivity exhibited by the closely related 5-benzyloxy-2-methylbenzofuran-3-carboxamide scaffold [1], the target compound is a strong candidate for probe development in JAK2-dependent inflammatory models (e.g., rheumatoid arthritis, myeloproliferative neoplasms). Its logP of 5.35 and moderate TPSA of 46.05 Ų predict adequate cell penetration, while the N-(4-methoxyphenyl) group may further enhance selectivity through additional hinge-region contacts. Researchers should validate selectivity in-house using JAK1, JAK2, JAK3, and TYK2 panels before procurement of larger quantities.

Intracellular Target Screening in Phenotypic Assays Requiring High Membrane Permeability

The compound's high logP (5.35) and low TPSA (46.05 Ų) relative to more polar analogs [1] make it suitable for phenotypic screens targeting intracellular enzymes or receptors in cell-based assays. Its 4.6-fold lower solubility compared to the 5-ethoxy analog necessitates careful solvent handling; however, for assays where high permeability is critical (e.g., crossing the blood-brain barrier in CNS models), the target compound may outperform more soluble but less lipophilic benzofuran carboxamides.

Structure–Activity Relationship (SAR) Expansion Around the 5-Benzyloxy-2-methylbenzofuran Core

Medicinal chemistry programs seeking to explore the SAR of the benzofuran-3-carboxamide scaffold should procure the target compound as a key intermediate for further derivatization. The presence of the 5-benzyloxy group provides a synthetic handle for hydrogenolysis to reveal the 5-hydroxy analog, enabling late-stage diversification. The N-(4-methoxyphenyl) amide also serves as a metabolically stable linker compared to N-alkyl amides , making the compound a versatile starting point for library synthesis.

Negative Control for Aggregation-Prone Screening Assays

Given the calculated logSw of -5.58 and high logD of 5.35 [1], the target compound may exhibit colloidal aggregation at typical screening concentrations (10–50 µM). This property, while a liability in HTS, makes the compound useful as a positive control for aggregation-sensitive assays, or as a tool to validate the effectiveness of detergent-based anti-aggregation protocols in screening workflows.

Quote Request

Request a Quote for 5-(benzyloxy)-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.